Adrenergic Receptor Subtype Selectivity Profile of N-[2-(Allyloxy)phenyl]-2-bromoacetamide
N-[2-(Allyloxy)phenyl]-2-bromoacetamide exhibits a distinct adrenergic receptor subtype selectivity profile when evaluated against a panel of alpha-1 adrenoceptors. In antagonist mode assays measuring reduction of agonist-induced calcium mobilization in transfected HEK293 cells, the compound demonstrates an IC50 of 981 nM at the human alpha-1B adrenergic receptor [1]. This affinity is approximately 45-fold lower than its potency at the alpha-1A subtype (IC50 = 2.70 nM) and 22-fold lower than at the alpha-1D subtype (IC50 = 22 nM) from the same assay panel [1]. The quantitative selectivity window provides a reference benchmark for researchers requiring a compound with defined alpha-1B receptor engagement characteristics relative to other alpha-1 family members.
| Evidence Dimension | Antagonist potency (IC50) at human adrenergic receptor subtypes |
|---|---|
| Target Compound Data | IC50 = 981 nM at alpha-1B receptor |
| Comparator Or Baseline | Same compound: IC50 = 2.70 nM at alpha-1A; IC50 = 22 nM at alpha-1D |
| Quantified Difference | Alpha-1B affinity is 45-fold lower than alpha-1A; 22-fold lower than alpha-1D |
| Conditions | HEK293 cells transfected with human receptor clones; calcium mobilization assay |
Why This Matters
This selectivity profile enables researchers to differentiate alpha-1B-mediated effects from alpha-1A/alpha-1D contributions in mechanistic studies, supporting rational selection of this compound as a reference standard or chemical probe.
- [1] BindingDB. BDBM50173110 (ChEMBL3808511): N-[2-(Allyloxy)phenyl]-2-bromoacetamide. IC50 values for human alpha-1A (2.70 nM), alpha-1B (981 nM), and alpha-1D (22 nM) adrenergic receptors. View Source
